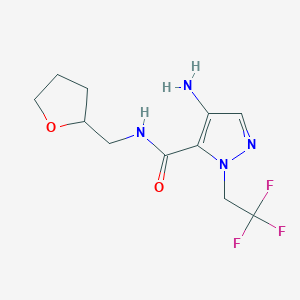

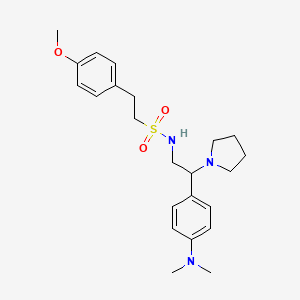

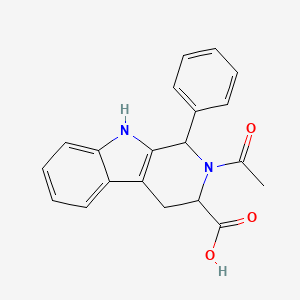

N1-(2-chlorobenzyl)-N2-(2-hydroxy-2-phenylpropyl)oxalamide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

N1-(2-chlorobenzyl)-N2-(2-hydroxy-2-phenylpropyl)oxalamide, commonly known as OBAA, is a chemical compound that has gained significant attention in the field of scientific research due to its potential therapeutic properties. OBAA is a member of the oxalamide family and is synthesized through a multi-step process that involves the reaction between 2-chlorobenzylamine and 2-hydroxy-2-phenylpropionyl chloride.

科学的研究の応用

Structural Analysis and Supramolecular Architecture

N1-(2-chlorobenzyl)-N2-(2-hydroxy-2-phenylpropyl)oxalamide, as part of the N,N′-bis(substituted)oxamide family, exhibits intriguing structural features. For instance, a related compound's crystal structure analysis revealed a specific angle between the chlorohydroxyphenyl ring and the oxalamide unit, contributing to the formation of a three-dimensional supramolecular structure through classical hydrogen bonds. This highlights the compound's potential in the study of molecular architectures and interactions within crystalline materials (Chang Wang et al., 2016).

Catalytic Activity in Organic Synthesis

The structural motifs of this compound are reminiscent of those found in catalysts for organic reactions, such as the Heck reaction. A study on pyridylpyrazole ligands, which differ in the substitution at N1, demonstrated their efficacy as precatalysts in the Heck reactions, indicating the potential utility of this compound and related compounds in catalyzing cross-coupling reactions (V. Montoya et al., 2008).

Application in Novel Synthetic Methodologies

Research on oxalamides has led to novel synthetic approaches. For example, a study developed a new one-pot synthetic route to N1-(2-carboxyaryl)-N2-(aryl or H)oxalamides from 3-(2-nitroaryl)oxirane-2-carboxamides. This method provides a straightforward and high-yielding pathway for synthesizing both anthranilic acid derivatives and oxalamides, showcasing the versatility of oxalamide compounds in organic synthesis (V. Mamedov et al., 2016).

Electrocatalytic Applications

The structural framework of oxalamide compounds, including this compound, suggests potential applications in electrocatalysis. N-Oxyl compounds, which share functional similarities with oxalamides, have been extensively used as catalysts in electrochemical conditions, mediating a wide range of electrosynthetic reactions. This indicates the potential for oxalamide derivatives to function in similar electrocatalytic roles, contributing to the selective oxidation of organic molecules (J. Nutting et al., 2018).

Polymer Science and Material Engineering

The study of N1,N1ʹ-(ethane-1,2-diyl)bis(N2-phenyloxalamide) (OXA), a compound related to this compound, in poly(l-lactic acid) (PLLA) matrices has shed light on its role as a nucleator affecting crystallization behavior. This insight into the interactions and effects of oxalamide derivatives on polymer properties can inform the development of materials with enhanced mechanical and thermal properties, applicable in biodegradable plastics and other advanced materials (Tianfeng Shen et al., 2016).

特性

IUPAC Name |

N-[(2-chlorophenyl)methyl]-N'-(2-hydroxy-2-phenylpropyl)oxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H19ClN2O3/c1-18(24,14-8-3-2-4-9-14)12-21-17(23)16(22)20-11-13-7-5-6-10-15(13)19/h2-10,24H,11-12H2,1H3,(H,20,22)(H,21,23) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QFUXOTCHVKEKPV-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CNC(=O)C(=O)NCC1=CC=CC=C1Cl)(C2=CC=CC=C2)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H19ClN2O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

346.8 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![6-(9H-Fluoren-9-ylmethoxycarbonyl)-1,4,5,7-tetrahydropyrazolo[3,4-c]pyridine-3-carboxylic acid](/img/structure/B2757246.png)

![1-(4-(4-Chlorobenzo[d]thiazol-2-yl)piperazin-1-yl)-4-((4-fluorophenyl)sulfonyl)butan-1-one](/img/structure/B2757247.png)

![2-[1-(5-Ethylpyrimidin-2-yl)azetidin-3-yl]-6-phenylpyridazin-3-one](/img/structure/B2757250.png)

![N-(8H-indeno[1,2-d]thiazol-2-yl)-2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamide](/img/structure/B2757255.png)

![3-((3-cyclopropyl-1,2,4-oxadiazol-5-yl)methyl)-5-(2-(6-methyl-2H-benzo[b][1,4]oxazin-4(3H)-yl)-2-oxoethyl)-3H-pyrimido[5,4-b]indol-4(5H)-one](/img/structure/B2757267.png)